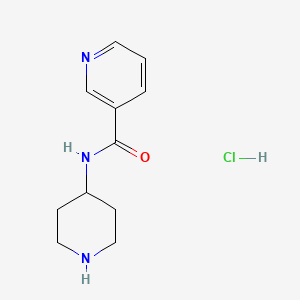

N-(4-Piperidinyl)nicotinamide hydrochloride

Overview

Description

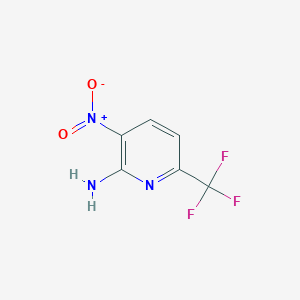

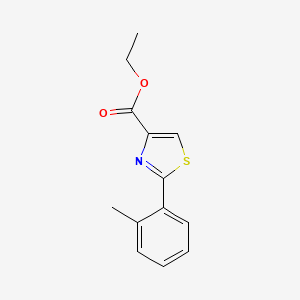

“N-(4-Piperidinyl)nicotinamide hydrochloride” is a chemical compound with the CAS number 1219981-24-4 . It is used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .Molecular Structure Analysis

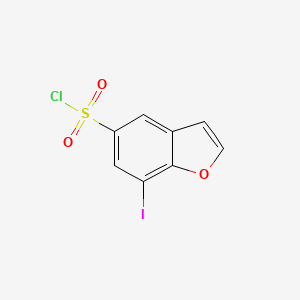

The molecular structure of “this compound” can be analyzed using various techniques such as LC-HRMS, GC–MS, UHPLC-DAD, FT-IR . The molecular formula is C11H17Cl2N3O .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Corrosion Inhibition

N-(4-Piperidinyl)nicotinamide hydrochloride, as a derivative of nicotinamide, has been explored for its corrosion inhibition properties. In one study, Mannich base derivatives of nicotinamide, including N-(phenyl(piperidin-1-yl)methyl) nicotinamide, were synthesized and studied as corrosion inhibitors for mild steel in hydrochloric acid. The compounds showed mixed-type inhibition properties and were found to spontaneously adsorb on the mild steel surface, forming a protective film, as evidenced by various analytical methods including Tafel polarization, electrochemical impedance spectroscopy, and scanning electron microscopy (Jeeva, Prabhu & Rajesh, 2017).

Enzyme Inhibition and Metabolic Regulation

Nicotinamide and its derivatives, including this compound, have been studied extensively for their roles in inhibiting specific enzymes and regulating metabolic pathways. One study focused on the development of an assay for characterizing substrates and inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in N-methylation of nicotinamide and various diseases. The study provided insights into substrate scope and potential for inhibitor development of NNMT, potentially paving the way for new therapeutic strategies (van Haren et al., 2016).

Cellular Function and Survival

Nicotinamide derivatives are known for their role in promoting cell survival and differentiation. Research has indicated that nicotinamide can act as a kinase inhibitor, influencing cell survival and differentiation in human pluripotent stem cells. This role of nicotinamide, possibly extended by its derivatives, can be crucial for stem cell applications and disease treatment strategies (Meng et al., 2018).

Anti-Cancer and Anti-Angiogenic Properties

Nicotinamide derivatives have been explored for their anti-cancer and anti-angiogenic properties. A study on BRN-103, a nicotinamide derivative, showed its ability to inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling, highlighting its potential as a lead compound for cancer therapy (Hye‐Eun Choi et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Piperidine derivatives, including “N-(4-Piperidinyl)nicotinamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

N-piperidin-4-ylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJVMGSSUPEQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395086.png)

![1-[2-(3-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B1395094.png)

![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)

![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)

![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)